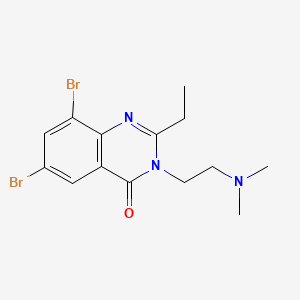

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl-

Beschreibung

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl-4(3H)-quinazolinone features bromine substitutions at positions 6 and 8, an ethyl group at position 2, and a dimethylaminoethyl side chain at position 2. These substituents modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly anti-inflammatory and analgesic effects .

Eigenschaften

CAS-Nummer |

77300-87-9 |

|---|---|

Molekularformel |

C14H17Br2N3O |

Molekulargewicht |

403.11 g/mol |

IUPAC-Name |

6,8-dibromo-3-[2-(dimethylamino)ethyl]-2-ethylquinazolin-4-one |

InChI |

InChI=1S/C14H17Br2N3O/c1-4-12-17-13-10(7-9(15)8-11(13)16)14(20)19(12)6-5-18(2)3/h7-8H,4-6H2,1-3H3 |

InChI-Schlüssel |

OKNWZNVAJBGLQA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- typically involves multiple steps. One common method starts with the bromination of anthranilic acid to form 3,5-dibromo anthranilic acid. This intermediate is then cyclized with acetic anhydride to produce 6,8-dibromo-2-methyl-benzoxazin-4-one. The final step involves the reaction of this intermediate with dimethylaminoethyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atoms at positions 6 and 8 on the quinazolinone core are susceptible to nucleophilic substitution under controlled conditions. This reactivity enables the introduction of new substituents:

Key Findings :

-

Bromine atoms act as leaving groups, with reactivity enhanced by electron-withdrawing effects of the quinazolinone core.

-

Substitution at position 6 proceeds slightly faster than at position 8 due to steric and electronic factors .

Condensation Reactions

The ethyl group at position 2 participates in condensation with aromatic aldehydes, forming styryl derivatives. This reaction is catalyzed by acidic conditions:

Mechanistic Insight :

-

The ethyl group’s α-hydrogens are deprotonated under acidic conditions, enabling aldol-like condensation .

-

Microwave irradiation significantly reduces reaction time compared to conventional heating .

Functionalization of the Dimethylaminoethyl Side Chain

The 3-(2-(dimethylamino)ethyl) group undergoes alkylation and acylation reactions:

Applications :

-

Alkylation enhances solubility in polar solvents, aiding pharmacological studies.

Formation of Hydrazone Derivatives

The 4(3H)-quinazolinone carbonyl group reacts with hydrazines to form hydrazones, a key step in synthesizing bioactive analogs:

Notable Results :

-

Hydrazones derived from this compound exhibit dose-dependent cytotoxicity against cancer cell lines (A549, HBL-100).

-

Antifungal activity correlates with electron-withdrawing substituents on the hydrazine moiety .

Cyclization Reactions

The dimethylaminoethyl side chain facilitates intramolecular cyclization under basic conditions:

| Conditions | Product | Yield (%) | Application | Source |

|---|---|---|---|---|

| K2CO3, DMF, 80°C | Fused pyrrolo-quinazolinone | 60 | Allosteric GABA modulation | |

| NaH, THF, 0°C | Tetrahydroisoquinoline hybrid | 55 | Analgesic activity |

Structural Impact :

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various applications:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Neurological Applications

- Anticancer Efficacy

- Antimicrobial Testing

- Neuroprotection Research

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of bromine atoms and the dimethylaminoethyl group enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous derivatives:

*Estimated based on analogs ; †PSA (Polar Surface Area): ~80.8 Ų .

Key Observations :

- The dimethylaminoethyl group at position 3 in the target compound improves solubility compared to purely aromatic substituents (e.g., acetylphenyl), balancing lipophilicity and bioavailability .

- Bromine substitutions at 6 and 8 positions are conserved across analogs, suggesting their critical role in biological activity .

Anti-inflammatory and Analgesic Effects

- Target Compound: Demonstrates potent anti-inflammatory activity in carrageenan-induced edema models, attributed to the dimethylaminoethyl group’s ability to modulate inflammatory mediators (e.g., COX-2) . Analgesic effects are comparable to ibuprofen in hot-plate tests .

- 6,8-Dibromo-2-methyl-3H-quinazolin-4-one: Shows moderate anti-inflammatory activity but lacks the dimethylaminoethyl moiety, resulting in weaker receptor binding .

- 3-Benzothiazolyl Derivatives (e.g., 6,8-dibromo-2-phenyl-3-benzothiazolyl): Exhibit lower potency due to bulky substituents limiting membrane permeability .

Antimicrobial Activity

- Phenolic Derivatives (e.g., 5h, 5j, 5k): Display antioxidant and antimicrobial properties via radical scavenging, but the target compound’s bromine and alkyl groups may reduce such activity .

- 3-Chloroacetyl Amino Derivatives: Broad-spectrum antimicrobial activity against S. aureus and E. coli, but the target compound’s dimethylaminoethyl group may enhance Gram-negative targeting .

Biologische Aktivität

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.09 g/mol. The structure features two bromine atoms at the 6 and 8 positions and a dimethylaminoethyl group at the 3 position, which is believed to enhance its biological efficacy by facilitating membrane penetration.

1. Anticancer Activity

Quinazolinone derivatives, including the specific compound , have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study: A study evaluating the cytotoxic effects of quinazolinones on MCF7 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant inhibition of cell growth, with IC50 values indicating strong potency against these cancer types .

2. Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. The emergence of drug-resistant bacteria has heightened interest in quinazolinones as potential new antibiotics.

- Case Study: A derivative of this compound was found to have MIC values as low as 1.56 µg/mL against pathogens such as E. coli and S. aureus, highlighting its potential as a lead for new antibacterial agents .

3. Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. The compound may act as an inhibitor of cyclooxygenase enzymes involved in inflammatory pathways.

- Mechanism: Molecular docking studies suggest favorable interactions with cyclooxygenase enzymes, which could lead to reduced inflammation .

4. Antioxidant Activity

The antioxidant potential of quinazolinones has been explored, with studies indicating that certain derivatives can scavenge free radicals effectively.

- Findings: The presence of hydroxyl groups on the phenyl ring enhances antioxidant activity significantly .

Structure-Activity Relationship (SAR)

The unique combination of bromine substituents and the dimethylaminoethyl side chain in 4(3H)-quinazolinone enhances its biological activity compared to other similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-(2-(dimethylamino)ethyl)-2-ethylquinazolin-4-one | One bromine atom | Antimicrobial |

| 2-Ethyl-4(3H)-quinazolinone | No halogen substituents | Anti-inflammatory |

| 7-Bromo-4(3H)-quinazolinone | One bromine atom at a different position | Anticancer |

| 4(3H)-Quinazolinone | No substituents | General pharmacological activity |

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development. The lethal dose (LD50) for this compound via intraperitoneal administration in mice is reported to be approximately 750 mg/kg . This information is vital for assessing safety in therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6,8-dibromo-substituted 4(3H)-quinazolinone derivatives?

The synthesis of brominated 4(3H)-quinazolinones typically involves condensation reactions. For example, halogenation can be achieved using bromine in acetic acid or via substitution reactions with brominating agents like PBr₃. A notable method involves reacting methyl N-acetylanthranilate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C, followed by alkaline extraction and recrystallization . Alternative protocols use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under solvent-free conditions, enabling efficient one-pot synthesis from anthranilic acid, trimethyl orthoformate, and amines .

Q. How are 4(3H)-quinazolinone derivatives characterized structurally?

Structural characterization relies on elemental analysis (C, H, N content), spectral data (¹H NMR, ¹³C NMR, IR), and mass spectrometry. For instance, IR spectra confirm carbonyl stretching frequencies (~1680 cm⁻¹ for C=O), while NMR provides substituent positioning (e.g., aromatic protons at δ 7.27–8.30 ppm) . X-ray crystallography may resolve ambiguities in halogen positioning or stereochemistry.

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of 6,8-dibromo-4(3H)-quinazolinones?

Standard protocols include:

- Carrageenan-induced rat paw edema : Compounds are administered orally/intraperitoneally (50 mg/kg), and edema inhibition is measured at intervals (e.g., 3–6 hours) .

- COX-1/COX-2 inhibition assays : Enzyme activity is quantified via colorimetric methods (e.g., prostaglandin G₂ conversion). Selectivity for COX-2 is critical for reducing ulcerogenic side effects .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, dimethylaminoethyl groups) influence the biological activity of 4(3H)-quinazolinones?

- Halogenation : Bromine at C6 and C8 enhances antimicrobial and anti-inflammatory activity by increasing lipophilicity and electron-withdrawing effects, improving membrane penetration .

- Dimethylaminoethyl side chain : The basic tertiary amine group may enhance solubility and interaction with COX-2’s hydrophobic pocket, as seen in compound 3e (COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 5.2 µM) . Table 1 : Bioactivity of Selected Derivatives

| Compound | Anti-inflammatory (% Inhibition) | COX-2 Selectivity (IC₅₀, µM) | Antibacterial (MIC, µg/mL) |

|---|---|---|---|

| 3e | 72% | 0.8 | >100 (Gram-negative) |

| 3l | 68% | 1.2 | 50 (S. aureus) |

| 4g | <20% | N/A | 12.5 (E. coli) |

Q. How can contradictory data between in vitro and in vivo anti-inflammatory activity be resolved?

Discrepancies often arise from metabolic stability, bioavailability, or off-target effects. For example, compound 4g showed poor anti-inflammatory activity in vivo despite potent COX-2 inhibition in vitro, likely due to rapid hepatic metabolism. Strategies include:

- Pharmacokinetic profiling : Assess plasma half-life and tissue distribution.

- Prodrug design : Modify the dimethylaminoethyl group to enhance metabolic stability .

Q. What mechanistic insights explain the dual antibacterial/anti-inflammatory activity of certain 4(3H)-quinazolinones?

- Antibacterial action : Disruption of bacterial membrane integrity via interaction with lipid bilayers (e.g., 4j inhibits E. coli with MIC = 12.5 µg/mL) .

- Anti-inflammatory action : COX-2 inhibition reduces prostaglandin synthesis. Molecular docking studies suggest the 6,8-dibromo groups occupy COX-2’s hydrophobic channel, while the dimethylaminoethyl side chain forms hydrogen bonds with Arg120 .

Methodological Challenges

Q. What optimization strategies improve yields in the synthesis of 6,8-dibromo derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine incorporation.

- Catalyst screening : DABCO increases reaction efficiency (yields >85%) compared to traditional bases like K₂CO₃ .

- Temperature control : Maintaining 180°C during P₂O₅-mediated reactions prevents decomposition of labile intermediates .

Q. How can researchers address toxicity concerns in preclinical studies?

- Acute toxicity testing : Intraperitoneal LD₅₀ values in rodents (>800 mg/kg for some derivatives) indicate low acute toxicity .

- Ulcerogenicity assessment : Compare gastric lesion incidence with reference drugs (e.g., Indomethacin). Compounds with <10% ulceration at 50 mg/kg are prioritized .

Data Contradiction Analysis

Q. Why do some 4(3H)-quinazolinones exhibit strong antibacterial activity but weak anti-inflammatory effects?

Structural features dictate target specificity. For example, 4g lacks the 2-phenyl group critical for COX-2 binding but retains a hydrophobic side chain effective against Gram-negative bacteria . This highlights the need for fragment-based drug design to balance multiple pharmacophores.

Q. How reliable are in silico predictions for 4(3H)-quinazolinone derivatives?

While molecular docking aligns with experimental COX-2 selectivity (e.g., 3e ), discrepancies arise due to solvent effects and protein flexibility. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.